![molecular formula C13H24N2O4 B13472212 Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate CAS No. 2901100-18-1](/img/structure/B13472212.png)
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is a synthetic organic compound with a molecular formula of C14H26N2O4. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate typically involves the protection of the amine group on piperidine using tert-butoxycarbonyl (Boc) protection, followed by esterification. One common method includes the reaction of 4-piperidone with tert-butyl chloroformate to form the Boc-protected piperidine. This intermediate is then reacted with methyl bromoacetate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is widely used in scientific research, including:
Chemistry: As a building block in organic synthesis and for the development of new synthetic methodologies.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: Used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine, which can then interact with biological targets. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-((tert-butoxycarbonyl)(methyl)amino)acetate: Similar in structure but with a methyl group instead of the piperidine ring.
tert-Butoxycarbonylamino-piperidin-4-yl-acetic acid: Similar structure but with a carboxylic acid group instead of the ester.
Uniqueness
Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}piperidin-4-yl)acetate is unique due to its combination of the Boc-protected amine and ester functionalities, which provide versatility in synthetic applications and biological studies.
Eigenschaften
CAS-Nummer |
2901100-18-1 |
|---|---|
Molekularformel |
C13H24N2O4 |
Molekulargewicht |
272.34 g/mol |
IUPAC-Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-4-yl]acetate |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(17)15-13(9-10(16)18-4)5-7-14-8-6-13/h14H,5-9H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
WCRHIZCDQFAGKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1(CCNCC1)CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


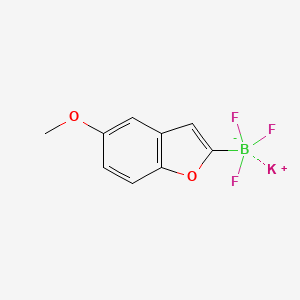
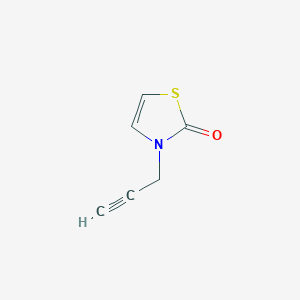
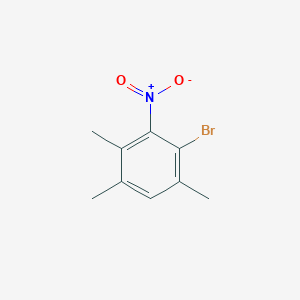
![Tert-butyl 1-(aminomethyl)-4-ethyl-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13472148.png)
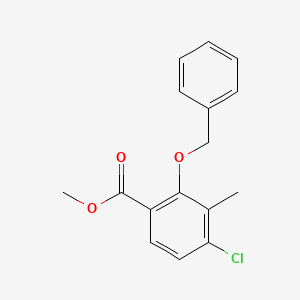


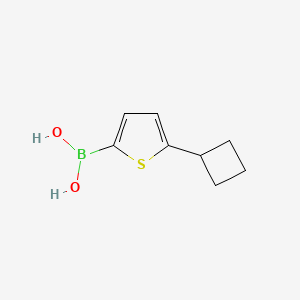

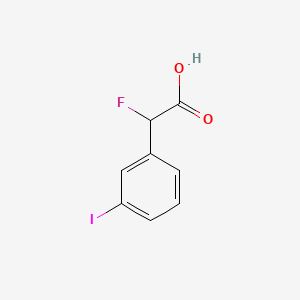
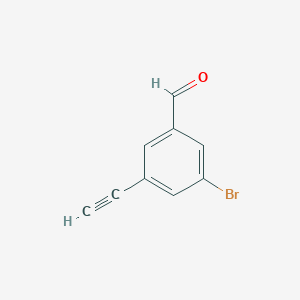
![2-Azaspiro[4.5]decan-8-ylmethanamine](/img/structure/B13472205.png)
![1-[2-(4-fluorophenyl)-3-methyl-1H-indol-5-yl]methanamine hydrochloride](/img/structure/B13472210.png)
![2-fluoro-4-[5-(4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B13472222.png)
